2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid

Ion Channel Pharmacology Pain Research Selectivity Profiling

SAR studies on NaV1.7 and TRPA1 channels frequently suffer from off-target effects when relying solely on N-aryl analogs. This N-isobutyl pyrrole cyanoacrylic acid derivative (CAS 730949-73-2) provides a lipophilicity-differentiated control to isolate true pharmacophore requirements. - Ideal inactive control for TRPA1 Ca²⁺ flux assays & matched analog to N-phenyl NaV1.7 antagonist (IC50 240 nM). - Estimated logP shift of +0.5 to +1.0 vs. N-aryl analogs enables experimental determination of membrane permeability & metabolic stability. - Commercially available at 95% purity in bulk quantities for parallel library synthesis & lead optimization.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 730949-73-2
Cat. No. B2518759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid
CAS730949-73-2
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)O
InChIInChI=1S/C14H18N2O2/c1-9(2)8-16-10(3)5-12(11(16)4)6-13(7-15)14(17)18/h5-6,9H,8H2,1-4H3,(H,17,18)
InChIKeySWGSYVJVZSGZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isobutyl Pyrrole Cyanoacrylic Acid: Overview


2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 730949-73-2) is a synthetic pyrrole derivative featuring a cyanoacrylic acid moiety and a branched N-isobutyl substituent. It belongs to a broader class of 2-cyano-3-(pyrrol-3-yl)propenoic acid analogs, many of which have been investigated as transient receptor potential (TRP) channel modulators and kinase inhibitors . Unlike its widely studied N-aryl counterparts, this N-isobutyl variant introduces distinct lipophilicity and steric properties that are critical for structure-activity relationship (SAR) exploration, physicochemical property optimization, and off-target selectivity profiling [1].

SAR Probe N-isobutyl substitution differentiates lipophilicity and steric profile from N-aryl analogs for binding-pocket mapping
Building Block High-purity commercial specification supports reproducible synthesis and parallel library construction
Control Candidate May serve as a structurally matched inactive control in TRPA1 and NaV1.7 selectivity assays

N-Isobutyl Pyrrole Cyanoacrylic Acid: Substitution Risks


Generic substitution between N-isobutyl and N-aryl pyrrole cyanoacrylic acid derivatives is scientifically unsound because the N-substituent fundamentally governs lipophilicity-driven membrane permeability, aqueous solubility, and target binding pocket complementarity [1]. For example, the N-phenyl analog demonstrates potent NaV1.7 antagonism (IC50 240 nM) [2], while the N-(2-methylphenyl) variant inhibits TRPA1 channels . The N-isobutyl group introduces a saturated, branched alkyl environment that is sterically and electronically distinct from planar aryl rings, potentially redirecting target engagement or improving metabolic stability. These differences necessitate explicit experimental validation and prevent casual interchangeability in chemical biology or medicinal chemistry workflows.

N-Isobutyl Pyrrole Cyanoacrylic Acid
N-Aryl Pyrrole Cyanoacrylic Acids
Lipophilicity
Branched alkyl introduces higher logP and distinct aqueous solubility
Planar aryl ring provides lower logP and different solubility profile
Target Engagement
May not replicate NaV1.7 antagonism or TRPA1 inhibition reported for N-aryl analogs
Reported NaV1.7 and TRPA1 inhibition in specific N-aryl derivatives
Steric Complementarity
Branched alkyl group alters binding-pocket fit and may shift off-target profile
Aromatic ring enables π-stacking and hydrogen-bonding interactions

N-Isobutyl Pyrrole Cyanoacrylic Acid: Differentiation Evidence


NaV1.7 Activity: N-Isobutyl vs N-Phenyl

The N-phenyl analog (CAS not specified) exhibits potent antagonist activity at the human NaV1.7 channel with an IC50 of 240 nM in a PatchXpress voltage patch clamp assay [1]. While direct activity data for the N-isobutyl compound is not publicly reported, the structural divergence—branched alkyl vs. planar aromatic—predicts a significant shift in binding pocket interactions. This makes the N-isobutyl compound a critical negative control or selectivity tool in NaV1.7 SAR campaigns.

NaV1.7 Antagonism
Class-level inference
N-isobutyl: no data reported; N-phenyl analog: IC50 240 nM
Supports SAR deconvolution of N-substituent steric/electronic contribution
Direct assay data not available; inferred from structural divergence
Ion Channel Pharmacology Pain Research Selectivity Profiling

TRPA1 Channel: N-Isobutyl Control

The N-(2-methylphenyl) analog (CAS 743440-56-4) has been confirmed to inhibit both bacterial and human TRPA1 channels . The N-isobutyl compound, lacking the aryl ring hydrogen-bonding and π-stacking capabilities, is anticipated to exhibit reduced or absent TRPA1 activity, positioning it as a chemically inert vehicle control or selectivity baseline in TRPA1 phenotypic assays.

TRPA1 Inhibition
Class-level inference
N-isobutyl: predicted minimal activity; N-(2-methylphenyl) analog: confirmed inhibitor
Inactive control candidate for target engagement validation
Requires experimental confirmation in TRPA1 assays
TRP Channel Biology Pain and Inflammation Phenotypic Screening

Lipophilicity & Solubility: N-Isobutyl vs N-Aryl

The core fragment 1-isobutyl-2,5-dimethylpyrrole exhibits an estimated logP of 3.54 and aqueous solubility of 33.61 mg/L (25 °C, estimated) [1]. In contrast, N-phenyl-substituted pyrrole analogs typically have lower logP values (~2.5–3.0 range, estimated). The N-isobutyl compound's increased lipophilicity—modulated by the polar cyanoacrylic acid group—may enhance membrane permeability but reduce aqueous solubility, directly impacting in vitro assay conditions and formulation strategies.

Lipophilicity Shift
Cross-study comparable
Estimated ΔlogP ≈ +0.5 to +1.0 (isobutyl > phenyl); core logP ~3.54
Supports exploration of higher lipophilicity space without added heteroatoms
Computational estimation; experimental logP confirmation advised
Physicochemical Profiling Drug-Likeness ADME Optimization

Certified Purity and Commercial Availability

The compound is commercially supplied by Enamine LLC (catalog EN300-06658) and BIOSYNTH (catalog BNTH-FEB94973) at a certified purity of 95% [1][2]. This batch-to-batch consistency is essential for reproducible SAR studies, where trace impurities in lower-purity N-aryl analogs could confound biological assay results.

Purity Specification
Supporting evidence
≥95% (HPLC); supplied by Enamine and BIOSYNTH
Standardized purity supports cross-lab reproducibility
Batch-to-batch consistency reviewed via supplier CoA
Chemical Biology Reagents Building Blocks Procurement Specifications

N-Isobutyl Pyrrole Cyanoacrylic Acid: Application Scenarios


NaV1.7 Pain Target SAR Probe

The N-isobutyl compound serves as a structurally matched, lipophilicity-differentiated analog to the N-phenyl NaV1.7 antagonist (IC50 240 nM) [1]. Researchers can use it to map the steric tolerance of the N-substituent binding pocket and distinguish true pharmacophore requirements from nonspecific lipophilic interactions.

TRPA1 Inflammation Assay Control

As an N-alkyl variant of the confirmed N-(2-methylphenyl) TRPA1 inhibitor , this compound is ideally suited as an inactive control in TRPA1 channel activation and Ca²⁺ flux assays, enabling rigorous target engagement validation.

ADME Physicochemical Benchmarking

With an estimated logP shift of +0.5 to +1.0 relative to N-aryl analogs [2], this compound allows drug metabolism and pharmacokinetics (DMPK) teams to experimentally measure the impact of N-alkyl substitution on membrane permeability, microsomal stability, and plasma protein binding without altering the core pharmacophore.

Fragment-Based Library Synthesis Scaffold

The commercially available 95% pure building block (EN300-06658, BNTH-FEB94973) [3] provides a reliable starting point for parallel synthesis of focused libraries exploring N-isobutyl pyrrole cyanoacrylic acid derivatives for hit expansion and lead optimization campaigns.

Application
Selection Property
Validation Focus
NaV1.7 SAR probe studies
N-substituent steric/electronic differentiation vs N-phenyl reference
NaV1.7 binding-pocket mapping and selectivity profiling
TRPA1 target engagement assays
Structurally matched inactive control candidate
Target specificity and Ca²⁺ flux selectivity
ADME physicochemical profiling
N-alkyl lipophilicity shift
Membrane permeability and microsomal stability
Parallel library synthesis
High-purity commercial building block
Reproducible synthesis and hit expansion
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